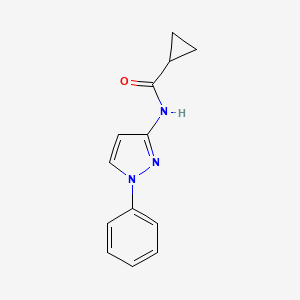
1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone, also known as MMSE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MMSE is a sulfanyl-containing α-ketone derivative that has been shown to exhibit promising biological activities, making it a subject of interest for researchers looking to develop new drugs or probe biological systems.
Wirkmechanismus
The exact mechanism of action of 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone is not fully understood, but it is believed to act by binding to the active site of the target enzyme, thereby inhibiting its activity. This compound has been shown to exhibit competitive inhibition against acetylcholinesterase and non-competitive inhibition against butyrylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of enzymes involved in the regulation of neurotransmitters, as well as anti-inflammatory and antioxidant properties. These effects make this compound a promising candidate for the development of new drugs for the treatment of neurological disorders and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone in lab experiments is its potent inhibitory activity against various enzymes, which makes it a useful tool for studying enzyme kinetics and structure-activity relationships. However, one limitation of using this compound is its toxicity, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of this compound as a tool for studying enzyme kinetics and structure-activity relationships. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in other areas of biochemistry and pharmacology.
Synthesemethoden
The synthesis of 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone can be achieved through a multistep reaction sequence, starting from commercially available starting materials. The first step involves the preparation of 2-methylmorpholine-4-carbaldehyde, which is then reacted with 4-methylphenylmagnesium bromide to yield the corresponding alcohol. The alcohol is then oxidized to the corresponding ketone, which is further reacted with sodium sulfide to give the desired this compound product.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that this compound exhibits potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters in the brain, and their inhibition has been shown to have therapeutic potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2-methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-11-3-5-13(6-4-11)18-10-14(16)15-7-8-17-12(2)9-15/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGPURWSHDMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

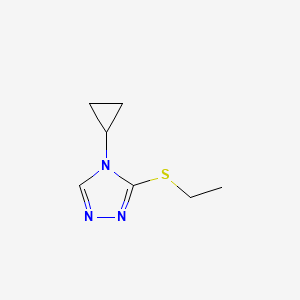

![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)

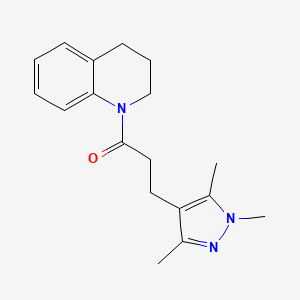
![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)
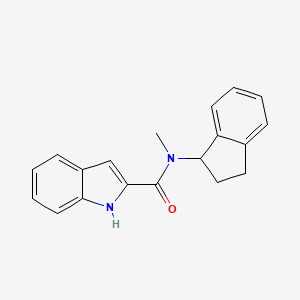
![1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-1-methyl-4-sulfamoylpyrrole-2-carboxamide](/img/structure/B7516949.png)
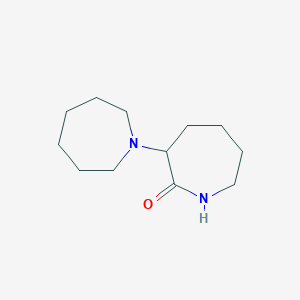
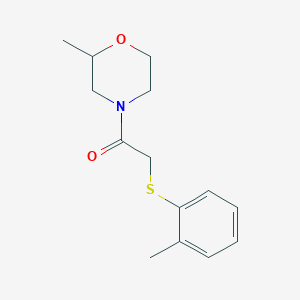
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7516958.png)
